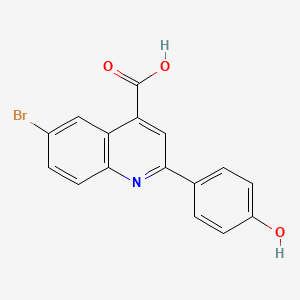

6-溴-2-(4-羟基苯基)喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid and related compounds involves several key steps, including cyclization reactions and bromination. One approach involves the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate, leading to dihydro-pyrano[3,2-c]quinoline diones, which are then brominated to yield the target compound or its derivatives (Klásek et al., 2003). Another method reports the synthesis of related structures via Buchwald–Hartwig amination, starting from bromoquinolines and heteroarylamines (Bonacorso et al., 2018).

Molecular Structure Analysis

The molecular structure of derivatives of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid has been elucidated using X-ray diffraction techniques, revealing insights into their absolute configuration and structural features. For instance, the S-(-)-1-phenylethylamide derivative of a closely related compound was investigated to determine its configuration (Ukrainets et al., 2012).

Chemical Reactions and Properties

Bromination reactions play a critical role in the chemical modification of quinoline derivatives, as demonstrated in various studies. These reactions often lead to the formation of multiple products, including bromo-substituted and other cyclized derivatives, showcasing the compound's reactivity and potential for further functionalization (Ukrainets et al., 2013).

Physical Properties Analysis

While specific information on the physical properties of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid itself was not found, related compounds have been studied for their photophysical properties. These studies reveal insights into their intraligand and charge-transfer type transitions, which are critical for understanding the compound's behavior in various environments (Bonacorso et al., 2018).

科学研究应用

合成和分子重排

Klásek 等人(2003 年)的一项研究重点是合成喹啉-4-羧酸衍生物,探索涉及的分子重排过程。该研究提供了对合成路线和类似化合物的结构转化的见解 (Klásek, Kořistek, Sedmera, & Halada, 2003).

光物理性质

Padalkar 和 Sekar(2014 年)对喹啉衍生物的光物理行为进行了研究,分析了这些性质在不同溶剂极性下的变化。这项研究对于理解此类化合物的发光特性至关重要,这些特性在科学研究中可以有各种应用 (Padalkar & Sekar, 2014).

溴化和利尿活性

Ukrainets、Golik 和 Chernenok(2013 年)研究了喹啉衍生物的溴化过程并分析了它们的利尿活性。这项研究有助于了解溴化喹啉化合物的化学行为和潜在药理应用 (Ukrainets, Golik, & Chernenok, 2013).

抗菌和抗疟疾剂

Parthasaradhi 等人(2015 年)的研究深入探讨了喹啉衍生物作为潜在抗菌剂和抗疟疾剂的合成。这突出了此类化合物在应对全球健康挑战方面的潜力 (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).

酸碱性质

Gavrishova 等人(2015 年)探索了基于喹啉的化合物的合成和酸碱性质,有助于更深入地了解它们的化学性质和在各个科学领域的潜在应用 (Gavrishova, Budyka, Potashova, & Karpov, 2015).

生物活性和分子对接研究

Bhatt、Agrawal 和 Patel(2015 年)对氨基和氟代取代的喹啉-4-羧酸衍生物进行了综合研究,检查了它们的细胞毒活性和分子相互作用。这项研究对于理解这些化合物的生物活性和潜在治疗应用非常重要 (Bhatt, Agrawal, & Patel, 2015).

未来方向

Quinoline and its derivatives, including “6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid”, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and drug discovery . Future research may focus on the synthesis of new quinoline derivatives and their potential biological and pharmaceutical activities .

属性

IUPAC Name |

6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO3/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(18-14)9-1-4-11(19)5-2-9/h1-8,19H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYLWYNSKRKEBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00416809 |

Source

|

| Record name | 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |

CAS RN |

351443-08-8 |

Source

|

| Record name | 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1269599.png)

![4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine](/img/structure/B1269607.png)

![ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B1269608.png)

![1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B1269625.png)

![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269626.png)

![2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1269627.png)